molecular formula C28H21ClN4OS B381178 6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline

6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline

Cat. No.: B381178
M. Wt: 497g/mol
InChI Key: NSJBFZMGWAFLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazoline Ring: The initial step involves the reaction of 4-methoxyphenyl hydrazine with a thienyl ketone under acidic conditions to form the pyrazoline ring.

    Quinazoline Core Construction: The pyrazoline intermediate is then reacted with 2-chloro-4-phenylquinazoline under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazoline rings.

    Reduction: Reduction reactions can occur at the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group in the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and oxidized derivatives, each with potential unique biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

Medicine

In medicine, 6-chloro-2-[5-(4-methoxyphenyl)-3-th

Properties

Molecular Formula

C28H21ClN4OS

Molecular Weight

497g/mol

IUPAC Name

6-chloro-2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

InChI

InChI=1S/C28H21ClN4OS/c1-34-21-12-9-18(10-13-21)25-17-24(26-8-5-15-35-26)32-33(25)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3

InChI Key

NSJBFZMGWAFLAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6

Origin of Product

United States

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